2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
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Description
2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C20H20N4O2S and its molecular weight is 380.47. The purity is usually 95%.
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Biological Activity
The compound 2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available research on its biological properties, including antitumor and antimicrobial activities, as well as its mechanisms of action.
Chemical Structure
The compound features a triazine ring with a benzyl substituent and a sulfanyl group, along with an acetamide moiety attached to a dimethylphenyl group. This unique structure may contribute to its biological efficacy.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antitumor activity. The following table summarizes findings related to the antitumor effects of structurally related compounds:
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | A549 (lung cancer) | 6.26 ± 0.33 | DNA binding and apoptosis induction |
Compound B | HCC827 (lung cancer) | 6.48 ± 0.11 | Inhibition of cell proliferation |
Compound C | NCI-H358 (lung cancer) | 20.46 ± 8.63 | Cell cycle arrest |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compounds are effective at relatively low concentrations. The mechanism of action for these compounds often involves interaction with DNA, leading to apoptosis or cell cycle arrest.
Antimicrobial Activity
In addition to its antitumor properties, this compound may also possess antimicrobial activities. The following table presents data on the antibacterial efficacy of related compounds:
Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
Compound D | Staphylococcus aureus | 15 |
Compound E | Escherichia coli | 20 |
Compound F | Pseudomonas aeruginosa | 25 |
The results indicate that certain derivatives exhibit promising antibacterial activity against common pathogens.
Case Studies and Research Findings
- Antitumor Screening : A study screened various derivatives for their antitumor potential using both 2D and 3D cell culture models . The results showed that compounds similar to the target molecule had enhanced cytotoxic effects in 2D assays , suggesting that structural modifications can significantly impact biological activity .
- Mechanistic Studies : Molecular dynamics simulations have been employed to understand how these compounds interact with target proteins involved in cancer pathways. For instance, interactions through hydrophobic contacts were noted as critical for activity .
- In Vivo Studies : Preliminary animal studies have indicated that some analogs of this compound demonstrate reduced tumor growth in xenograft models, supporting the need for further investigation into their therapeutic potential .
Properties
IUPAC Name |
2-[(6-benzyl-5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S/c1-13-8-9-14(2)16(10-13)21-18(25)12-27-20-22-19(26)17(23-24-20)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,25)(H,22,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIRCBIOEPFNOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.